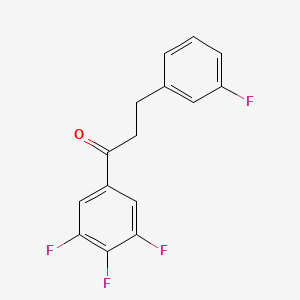

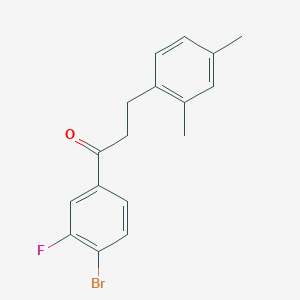

4'-溴-3-(2,4-二甲基苯基)-3'-氟丙酮

描述

The compound "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" is a chemical entity that can be associated with various research areas, including organic synthesis, materials science, and pharmaceutical chemistry. The presence of bromo and fluoro substituents indicates that it may be involved in reactions that could lead to the formation of complex molecules, potentially useful in the development of new materials or drugs.

Synthesis Analysis

The synthesis of compounds related to "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . This process includes successive C-C and C-H bond cleavages, which could be relevant for the synthesis of the compound . Additionally, the synthesis of related fluorophenols has been described using nucleophilic labeling methods starting from iodonium bromide derivatives , which could be adapted for the introduction of the fluorine atom into the compound.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods . These techniques allow for the determination of molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the behavior of "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" at a molecular level.

Chemical Reactions Analysis

The chemical reactivity of bromo and fluoro substituents in phenolic compounds has been studied extensively. For instance, the photolysis of substituted phenols has been investigated to understand the dynamics of H atom loss processes . Such studies provide insights into the reactivity of the bromo and fluoro groups, which could be extrapolated to understand the chemical reactions involving "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone." Moreover, the electrophilic substitution with rearrangement in dimethylphenols could offer a pathway for the synthesis or modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone" can be inferred from related studies. The phase transfer catalyzed polymerization of bromo-dimethylphenol suggests that the bromo substituent in such compounds can participate in polymerization reactions, which could affect the compound's solubility and thermal properties. Additionally, the study of the buttressing effect on rotational barriers in bromine-substituted compounds provides information on the steric effects that may influence the compound's reactivity and physical properties.

科学研究应用

1. Suzuki–Miyaura Coupling

- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Electrochemical Bromofunctionalization of Alkenes

- Application Summary: The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

- Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

3. Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Application Summary: This review analyses the seven main classes of boron reagent that have been developed for the Suzuki–Miyaura coupling. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

- Methods of Application: The methods to prepare each reagent are outlined, followed by example applications in Suzuki–Miyaura coupling .

- Results or Outcomes: More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

4. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Synthesis of Indole Derivatives

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application: The straight reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole in a satisfactory yield (67% yield) .

- Results or Outcomes: The reaction was performed almost quantitatively (94% yield) to afford 2,4-dimethyl-7-bromoindole .

6. Synthesis of Regioregular Thiophene-Based Polymers

- Application Summary: Thiophene-based polymers are widely used in organic electronics due to their excellent charge transport properties. The regioregularity of the polymer chain is crucial for the performance of the device .

- Methods of Application: The synthesis of regioregular thiophene-based polymers often involves transition metal-catalyzed coupling reactions .

- Results or Outcomes: The resulting polymers exhibit improved charge transport properties, which can enhance the performance of organic electronic devices .

安全和危害

未来方向

属性

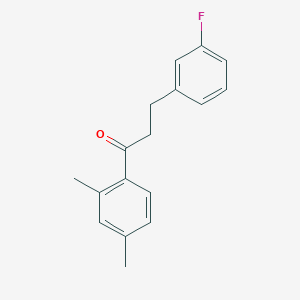

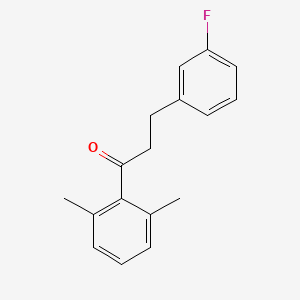

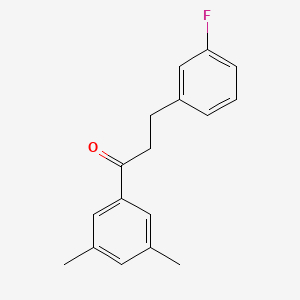

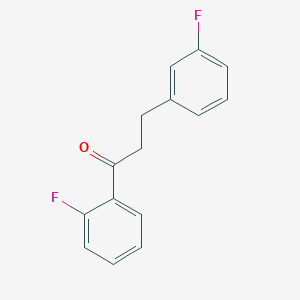

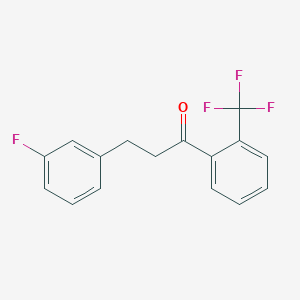

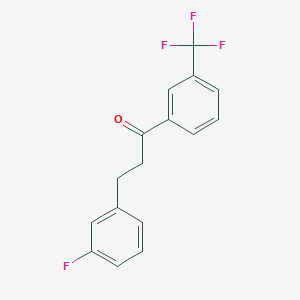

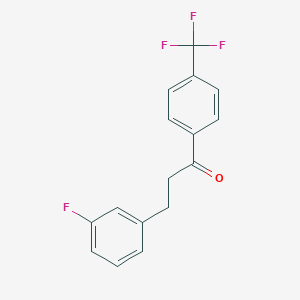

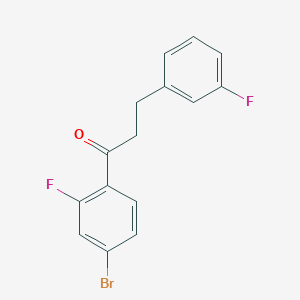

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXKFPUXOWSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644690 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,4-dimethylphenyl)-3'-fluoropropiophenone | |

CAS RN |

898794-20-2 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。